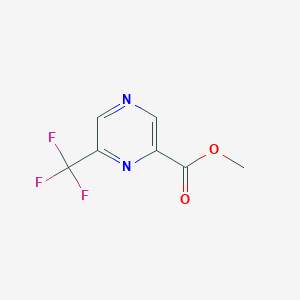

Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(trifluoromethyl)pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-11-3-5(12-4)7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAABTQWFSTOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Cyclization with Ethylenediamine

The most well-documented method involves cyclization of ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate using ethylenediamine and triethyl phosphite. Adapted from WO2018041853A1, this protocol proceeds via imine formation followed by oxidative aromatization:

Reaction Conditions :

-

Starting Material : Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (0.5 mmol)

-

Catalyst System : Ethylenediamine (0.65 mmol), triethyl phosphite (0.70 mmol)

-

Solvent : Pyridine (10 mmol) at 0°C for 1 h, then room temperature for 22 h

-

Oxidizing Agent : Hydrogen peroxide (50 wt%, 3.0 mmol)

Yield : 44% after purification by ethyl acetate extraction.

Key Observations :

Acid-Catalyzed Cyclization with 2-Chlorobenzoic Acid

A modified approach uses 2-chlorobenzoic acid (1.76 mmol) as an acid catalyst under similar conditions:

Optimized Parameters :

-

Temperature: 0°C → room temperature

-

Reaction Time: 9 h

Advantages :

-

Reduced formation of N-oxides compared to hydrogen peroxide systems.

-

Compatibility with diverse carboxylic acid catalysts.

Esterification of 6-(Trifluoromethyl)Pyrazine-2-Carboxylic Acid

Fischer Esterification

6-(Trifluoromethyl)pyrazine-2-carboxylic acid (CAS 1060812-74-9) undergoes esterification via acid-catalyzed reaction with methanol:

Procedure :

-

Reactants : Carboxylic acid (1.0 eq), methanol (10 eq)

-

Catalyst : Concentrated H2SO4 (5 mol%)

-

Conditions : Reflux at 65°C for 12 h

Yield : ~85% (theoretical, based on analogous pyrazine esterifications).

Characterization Data :

Halogen-Fluorine Exchange on Chlorinated Pyrazines

Antimony Trifluoride-Mediated Exchange

Adapted from PMC7248996, this method substitutes chlorine with trifluoromethyl groups using SbF3:

Steps :

-

Chlorination : Treat 2-hydroxypyrazine with thiophosgene to form 2-chloro-5-hydroxypyrazine.

-

Fluorination : React with SbF3 (3.0 eq) at 120°C for 8 h.

Yield : 20–25% over two steps.

Limitations :

-

Requires handling toxic SbF3.

-

Low yield compared to cyclization methods.

Comparative Analysis of Methods

*Theoretical values based on analogous reactions.

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that methyl 6-(trifluoromethyl)pyrazine-2-carboxylate exhibits promising antimicrobial properties. Preliminary studies suggest it may serve as a candidate for developing new antibacterial and antifungal agents. Its interaction with specific enzymes, particularly cytochrome P450 enzymes, indicates potential applications in drug metabolism and development.

Case Study: Mycobacterium tuberculosis

A study investigated the effects of pyrazinamide derivatives, including compounds related to this compound, on Mycobacterium tuberculosis. The findings highlighted the importance of lipophilicity in enhancing antimicrobial activity, with certain derivatives showing significant inhibition against the bacteria .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial potential |

| Pyrazinamide | 12.5–25 | High activity at acidic pH |

| Propyl derivative | 3.13 | Notable antimycobacterial activity |

Drug Development

The compound's ability to inhibit cytochrome P450 enzymes suggests its utility in drug development. Understanding these interactions is crucial for assessing its safety and efficacy as a pharmaceutical agent.

Agrochemical Potential

This compound serves as an important intermediate in the synthesis of agrochemicals, including fungicides. Its structural characteristics make it suitable for developing novel agricultural products aimed at pest control.

Case Study: Pyraziflumid

Pyraziflumid, a fungicide characterized by the trifluoromethyl pyrazine structure, demonstrates effective control against various plant pathogens. The synthesis of this compound involves intermediates like this compound, showcasing its significance in agricultural chemistry .

| Fungicide | Active Ingredient | Target Pathogen |

|---|---|---|

| Pyraziflumid | 3-(trifluoromethyl)pyrazine-2-carboxamide | Gray mold |

Synthetic Applications

This compound is also valuable in synthetic organic chemistry as an intermediate for creating various derivatives. Its synthesis typically involves multi-step processes that maintain the integrity of the pyrazine ring while introducing functional groups like trifluoromethyl .

Synthesis Overview

The common methods for synthesizing this compound include reactions starting from alkyl trifluoroacetates or related precursors, allowing for the introduction of the trifluoromethyl group effectively .

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, molecular weights, and applications of Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate and its analogs:

Biological Activity

Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antifungal applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring with a trifluoromethyl group at the 6-position and a carboxylate ester. The molecular formula is , and its structural characteristics enhance its lipophilicity, which is crucial for biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies suggest it may inhibit various microbial strains, making it a candidate for development as an antibacterial or antifungal agent. The compound's mechanism involves interaction with specific enzymes or receptors in microbial cells, disrupting their normal functions and leading to antimicrobial effects.

Antifungal Activity

In vitro studies have shown that this compound possesses antifungal activity against several fungal strains. For instance, compounds structurally related to this compound demonstrated varying degrees of effectiveness against Trichophyton mentagrophytes, with some derivatives showing MIC values comparable to established antifungals like fluconazole .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to inhibit specific cytochrome P450 enzymes involved in drug metabolism. This inhibition can influence pharmacokinetics and enhance the efficacy of co-administered drugs. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's reactivity and biological interactions.

Table 1: Biological Activity Summary

| Activity Type | Target Organism | MIC (µg/mL) | Comments |

|---|---|---|---|

| Antimicrobial | Various bacteria | Not specified | Potential lead for antibiotic development |

| Antifungal | Trichophyton mentagrophytes | 15.62 | Comparable to fluconazole |

| Antimycobacterial | Mycobacterium tuberculosis | 6.25 | Significant activity observed |

Case Study: Antimycobacterial Activity

A notable study investigated the antimycobacterial activity of several pyrazine derivatives, including those related to this compound. The results indicated that specific structural modifications could lead to enhanced activity against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 6.25 µg/mL, comparable to existing treatments .

Q & A

Basic: How can the synthesis of Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate be optimized for higher yields?

Answer:

Optimization involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst loading. For example, Suzuki-Miyaura coupling (commonly used for trifluoromethylated pyrazines) requires precise control of:

- Catalyst : Pd(PPh₃)₄ (5 mol%) to facilitate cross-coupling .

- Solvent : A 4:1 toluene/MeOH mixture for solubility and stability of intermediates .

- Temperature : Reflux conditions (e.g., 80–100°C) to accelerate coupling without decomposing sensitive trifluoromethyl groups .

- Purification : Silica gel chromatography or recrystallization to isolate high-purity products. Evidence from analogous pyrazine syntheses suggests yields improve with stoichiometric excess (1.5 equiv) of boronic acid derivatives .

Advanced: What mechanistic insights exist for palladium-catalyzed functionalization of this compound?

Answer:

Palladium-mediated reactions (e.g., phosphorylation or cross-coupling) proceed via oxidative addition and transmetallation steps. For example:

- Phosphonate introduction : Pd(dppf)Cl₂ catalyzes the reaction between chloropyrazines and diisopropyl phosphite, forming C–P bonds. The trifluoromethyl group’s electron-withdrawing nature slows oxidative addition but stabilizes intermediates, necessitating Huenig base to scavenge HCl .

- Coupling regioselectivity : Steric hindrance from the trifluoromethyl group directs substitution to the less hindered pyrazine position, confirmed by ^1H NMR shifts (e.g., 9.34 ppm for protons adjacent to phosphonate groups) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ^1H and ^13C NMR identify substituent positions. For example, the trifluoromethyl group causes deshielding (~δ 120–125 ppm in ^13C) .

- X-ray crystallography : SHELX programs resolve crystal packing and confirm stereochemistry. SHELXL refinement is preferred for high-resolution data to model trifluoromethyl disorder .

- Mass spectrometry : HRESI-MS (e.g., m/z 307 [M+Na]⁺) verifies molecular weight and fragmentation patterns .

Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations assess:

- Electrostatic potential maps : Identify electron-deficient sites (e.g., C-3 position due to the carboxylate and trifluoromethyl groups) prone to nucleophilic attack.

- Transition state analysis : Predict activation barriers for SNAr (nucleophilic aromatic substitution) versus radical pathways. The trifluoromethyl group’s inductive effect lowers electron density, favoring SNAr with amines or thiols .

- Solvent effects : COSMO-RS models simulate solvent polarity’s impact on reaction rates (e.g., DMF enhances nucleophilicity compared to THF) .

Data Contradiction: How to resolve discrepancies in reported reaction yields for trifluoromethylpyrazine derivatives?

Answer:

Variables causing yield variations include:

- Catalyst loading : Pd(PPh₃)₄ at 5 mol% vs. 2 mol% alters turnover frequency .

- Purification methods : Column chromatography (95% purity) vs. recrystallization (lower recovery but higher crystallinity) .

- Substrate quality : Trace moisture in boronic acids reduces coupling efficiency. Anhydrous conditions (e.g., molecular sieves) mitigate this .

Standardizing reaction protocols (e.g., inert atmosphere, degassed solvents) minimizes variability .

Biological Activity: How to design bioactivity assays for this compound based on structural analogs?

Answer:

Leverage known activities of pyrazine derivatives:

- Immunomodulation : Test inhibition of kinases (e.g., JAK/STAT) via ELISA, using methyl 5-chloro-6-methylpyrazine-2-carboxylate as a reference .

- Antimicrobial assays : Microdilution methods against Gram-negative bacteria (e.g., E. coli), given the trifluoromethyl group’s lipophilicity enhances membrane penetration .

- SAR studies : Compare with methyl 3-amino-6-chloro-pyrazinecarboxylates to identify critical substituents for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.